molecular formula C18H12O8 B1667526 Bissalicyl fumarate

Bissalicyl fumarate

Katalognummer: B1667526
Molekulargewicht: 356.3 g/mol
InChI-Schlüssel: DMCJLRGWPYVYCQ-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bissalicyl fumarate is an aspirin analog recognized in biochemical research for its specific ability to function as a potent acylating agent of intracellular hemoglobin . Its primary research application involves the induction of covalent crosslinks between lysine residues on the beta chains of hemoglobin, a process critical for studying hemoglobin structure and function . This mechanism is leveraged in experimental models to investigate potential therapeutic strategies, most notably for sickle-cell anemia, as the crosslinking of hemoglobin chains can influence oxygen affinity and stabilize the protein structure . The compound has also been documented to exhibit anti-inflammatory, analgesic, and antipyretic activities in research settings, broadening its investigative utility . Researchers utilize this compound to explore the development of hemoglobin-based oxygen carriers and to further understand the molecular pharmacology of compounds that target the 2,3-diphosphoglycerate (2,3-DPG) binding site on hemoglobin .

Eigenschaften

Molekularformel

C18H12O8

Molekulargewicht

356.3 g/mol

IUPAC-Name

2-[(E)-4-(2-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid

InChI

InChI=1S/C18H12O8/c19-15(25-13-7-3-1-5-11(13)17(21)22)9-10-16(20)26-14-8-4-2-6-12(14)18(23)24/h1-10H,(H,21,22)(H,23,24)/b10-9+

InChI-Schlüssel

DMCJLRGWPYVYCQ-MDZDMXLPSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)C=CC(=O)OC2=CC=CC=C2C(=O)O

Isomerische SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)/C=C/C(=O)OC2=CC=CC=C2C(=O)O

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)C=CC(=O)OC2=CC=CC=C2C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Bis-salicyl fumarate

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Esterification of Fumaric Acid with Salicyl Alcohol

This method involves the acid-catalyzed reaction between fumaric acid and salicyl alcohol. A representative protocol, adapted from dimethyl fumarate synthesis, is outlined below:

Reagents :

  • Fumaric acid (1 equiv)
  • Salicyl alcohol (2.2 equiv)
  • Concentrated sulfuric acid (catalytic, 0.1 equiv)
  • Toluene (solvent)

Procedure :

  • Combine fumaric acid, salicyl alcohol, and sulfuric acid in toluene under nitrogen.
  • Reflux at 110°C for 12–24 hours using a Dean-Stark trap to remove water.
  • Cool the mixture, neutralize with aqueous sodium bicarbonate, and extract with ethyl acetate.
  • Purify the crude product via recrystallization from ethanol/water.

Challenges :

  • The phenolic –OH group in salicyl alcohol may undergo sulfonation or oxidation under acidic conditions.
  • Incomplete esterification due to steric effects, yielding monoester impurities.

Optimization Strategies :

  • Use of protective groups (e.g., acetyl) for the phenolic hydroxyl, followed by deprotection post-esterification.
  • Alternative catalysts such as zinc chloride or titanium isopropoxide to enhance reaction efficiency.

Transesterification of Dialkyl Fumarates with Salicyl Alcohol

Transesterification avoids direct handling of fumaric acid and leverages more reactive dialkyl fumarate intermediates. This approach, inspired by poly(propylene fumarate) synthesis, proceeds as follows:

Reagents :

  • Diethyl fumarate (1 equiv)
  • Salicyl alcohol (3 equiv)
  • Zinc chloride (0.01 equiv)
  • Hydroquinone (0.002 equiv, radical inhibitor)

Procedure :

  • Heat diethyl fumarate, salicyl alcohol, ZnCl₂, and hydroquinone at 120°C under vacuum (1 mmHg).
  • Monitor ethanol evolution via distillation; continue until 90% of theoretical yield is achieved.
  • Increase temperature to 130°C to drive transesterification to completion.
  • Purify the product via dissolution in methylene chloride, followed by acid washes and recrystallization.

Advantages :

  • Higher yields due to the removal of volatile alcohol byproducts.
  • Reduced side reactions compared to direct esterification.

Enzymatic Synthesis Using Lipases

Chemoenzymatic methods, as demonstrated for β-blocker hemifumarates, offer a stereoselective and mild alternative.

Protocol :

  • Dissolve fumaric acid and vinyl salicylate in tert-butanol.
  • Add immobilized Candida antarctica lipase B (CAL-B) and incubate at 45°C for 48 hours.
  • Filter the enzyme, concentrate the solution, and purify via silica gel chromatography.

Key Findings :

  • Enzymatic routes achieve enantiopure products with >90% ee but require costly substrates and extended reaction times.

Analytical Characterization of this compound

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): Expected signals include δ 7.8–8.2 ppm (fumarate vinyl protons), δ 6.6–7.4 ppm (aromatic protons), and δ 5.1 ppm (–CH₂– from salicyl alcohol).
  • IR : Peaks at 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (fumarate C=C), and 3300 cm⁻¹ (phenolic –OH, if unprotected).

Chromatographic Purity Assessment

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% phosphoric acid (70:30). Retention time: ~8.2 minutes.
  • GPC : For molecular weight distribution analysis, critical if polymerization side reactions occur.

Industrial-Scale Challenges and Solutions

Challenge Mitigation Strategy Source
Phenolic –OH reactivity Protective group strategy (e.g., acetylation)
Isomerization control Use of radical inhibitors (e.g., hydroquinone)
Purification complexity Recrystallization from ethanol/water mixtures

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bissalicylfumarat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Bissalicylfumarat übt seine Wirkungen aus, indem es Quervernetzungen in Hämoglobin-Ketten an Lysin-Resten induziert. Diese Quervernetzung verändert die Struktur und Funktion von Hämoglobin, was bei Erkrankungen wie Sichelzellanämie von Vorteil sein kann. Die molekularen Zielstrukturen sind die Lysin-Reste auf Hämoglobin, und die beteiligten Pfade hängen mit der Stabilisierung der Hämoglobinstruktur zusammen.

Wirkmechanismus

Bissalicyl fumarate exerts its effects by inducing crosslinks in hemoglobin chains at lysine residues. This crosslinking alters the structure and function of hemoglobin, which can be beneficial in conditions like sickle-cell anemia. The molecular targets include the lysine residues on hemoglobin, and the pathways involved are related to the stabilization of hemoglobin structure .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

DMF is frequently compared to other oral and injectable DMTs, including fingolimod, teriflunomide, and IFNβ-1a. Below is a detailed analysis of efficacy, safety, and real-world outcomes:

DMF vs. Fingolimod

  • Efficacy : Phase III trials suggest comparable effects on relapses and disability progression between DMF and fingolimod. However, real-world observational studies highlight nuanced differences. A matched-adjusted analysis of four trials found similar relapse rates, but fingolimod may exhibit superior efficacy in highly active RRMS subgroups .
  • Safety : Discontinuation due to adverse events (AEs) is higher with DMF (10%) than fingolimod (4%). Common AEs for DMF include flushing and gastrointestinal disturbances, while fingolimod is associated with bradycardia and lymphopenia .
  • Real-World Outcomes: A 2020 study noted limitations in generalizing randomized controlled trial (RCT) data, emphasizing the need for observational studies to capture broader patient populations .

DMF vs. IFNβ-1a

  • However, DMF showed higher early relapse rates (24.5% vs. 9.6%) and MRI lesion activity (28.6% vs. 8.7%) within the first 3–15 months .

DMF vs. Teriflunomide

  • Discontinuation Rates: Both DMF and teriflunomide show similar discontinuation rates due to lack of efficacy (~8–9%). However, DMF has higher AE-related discontinuations (10% vs. teriflunomide’s 4–6%) .
  • Efficacy: Teriflunomide, a pyrimidine synthesis inhibitor, demonstrates moderate efficacy in reducing ARR (30%), which is less robust than DMF’s 50% reduction .

Key Contradictions and Limitations

  • Trial vs. Real-World Data : RCTs report comparable efficacy between DMF and fingolimod, but observational studies suggest fingolimod may outperform DMF in high-risk patients .
  • Early Relapse Risk with DMF : Despite superior long-term NEDA rates, DMF’s higher early relapse activity compared to IFNβ-1a raises questions about optimal sequencing of therapies .

Notes on Bissalicyl Fumarate

It may be a misinterpretation of dimethyl fumarate or bisoprolol fumarate (a beta-blocker discussed in ). For accuracy, this article focuses on dimethyl fumarate, a well-documented RRMS therapy.

Biologische Aktivität

Bissalicyl fumarate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Overview of this compound

This compound is a derivative of fumaric acid, a compound known for its diverse biological effects. The fumarate moiety is often associated with antimicrobial properties, while the salicylate component contributes to anti-inflammatory and analgesic activities. This dual functionality makes this compound an interesting candidate for further research.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Fumarates, including this compound, exhibit antimicrobial properties through various pathways. Research indicates that these compounds can disrupt microbial metabolism and inhibit growth by affecting pH homeostasis and intracellular processes.
  • Biofilm Disruption : this compound has shown promise in disrupting biofilms formed by pathogenic bacteria. This is crucial in clinical settings where biofilm-associated infections are challenging to treat.
  • GABA Metabolism Inhibition : Similar to other fumarates, this compound may influence the glutamate decarboxylase (GAD) system in bacteria, which plays a role in GABA metabolism. This inhibition can lead to decreased survival rates of certain pathogens under acidic conditions.

Antimicrobial Efficacy

A study investigated the antimicrobial activity of fumarates against Listeria monocytogenes, revealing that these compounds effectively inhibit bacterial growth under acidic conditions. The research demonstrated that while fumarates have low dissociation constants, they exhibit significant antimicrobial effects due to additional mechanisms beyond simple pH changes .

Pathogen Efficacy Mechanism
Listeria monocytogenesHigh antimicrobial activityInhibition of GAD system
Escherichia coliModerate inhibitionDisruption of metabolic pathways
Biofilm-forming bacteriaEffective biofilm disruptionAlteration of extracellular matrix

Case Studies

  • Listeria Monocytogenes : In a controlled study, this compound was tested against L. monocytogenes. The results indicated a significant reduction in bacterial viability when exposed to the compound under acidic conditions. The study highlighted that the compound inhibited the GAD system, leading to increased extracellular GABA output despite the initial inhibition .
  • Biofilm Removal : Another case study focused on the efficacy of this compound in removing biofilms formed by various pathogens. The findings suggested that the compound could effectively disrupt established biofilms without being toxic to human cells, making it a potential candidate for therapeutic applications against biofilm-associated infections.

Q & A

Q. How should researchers design a robust pharmacokinetic study for this compound that aligns with regulatory standards?

  • Methodological Answer : Follow ICH M3(R2) guidelines for preclinical testing. Include dose-ranging studies, control groups (positive/negative), and validated bioanalytical methods (e.g., LC-MS/MS). Use power analysis to determine sample size and justify species selection (e.g., rodent vs. non-rodent) .

Q. What validation protocols ensure reproducibility in this compound’s bioactivity assays?

  • Methodological Answer : Adopt OECD principles for Good Laboratory Practice (GLP). Include inter-laboratory comparisons, reference standards (e.g., USP-grade compounds), and blinded data analysis. Document SOPs for assay conditions (e.g., cell passage number, serum batch) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bissalicyl fumarate
Reactant of Route 2
Reactant of Route 2
Bissalicyl fumarate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.